molecular formula C14H10FNO3 B6400877 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261966-76-0

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6400877
CAS RN: 1261966-76-0
M. Wt: 259.23 g/mol
InChI Key: GWDYYKRTTTZXFF-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% (2-FBA) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and methanol. It is a versatile compound, with a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It is also used in the synthesis of various other compounds, such as dyes, pigments, and other organic compounds. Additionally, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is used in the synthesis of proteins, peptides, and nucleotides.

Mechanism of Action

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% acts as a molecular probe to study the structure and function of proteins and other molecules. It binds to proteins and other molecules, altering their structure and function. This binding can be used to study the structure and function of proteins, as well as to study the effects of small molecules on proteins.
Biochemical and Physiological Effects
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. It has also been shown to reduce inflammation, reduce the production of free radicals, and inhibit the growth of cancer cells. Additionally, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound, with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. However, 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% also has several limitations for lab experiments. It is a relatively unstable compound and can decompose under certain conditions. Additionally, it can be toxic in high concentrations and should be handled with care.

Future Directions

The future of 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is promising, with a wide range of potential applications. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It could also be used in the development of new dyes, pigments, and other organic compounds. Additionally, it could be used in the development of new proteins, peptides, and nucleotides. Finally, it could be used to study the structure and function of proteins and other molecules, as well as to study the effects of small molecules on proteins.

Synthesis Methods

2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid, 95% is synthesized through a reaction between 4-fluorobenzoic acid and 3-aminocarbonylphenylhydrazine. This reaction occurs in aqueous solution at a pH of 4-5. The reaction is catalyzed by p-toluenesulfonic acid and yields a product with a purity of 95%.

properties

IUPAC Name

2-(3-carbamoylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-4-5-11(14(18)19)12(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYYKRTTTZXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689863
Record name 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-76-0
Record name 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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